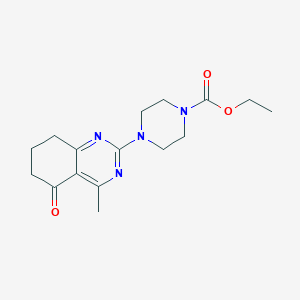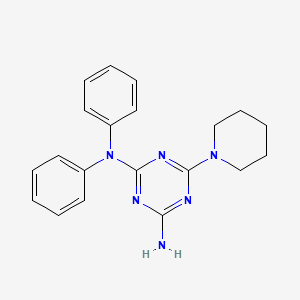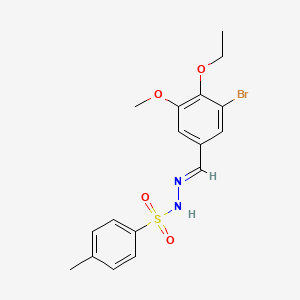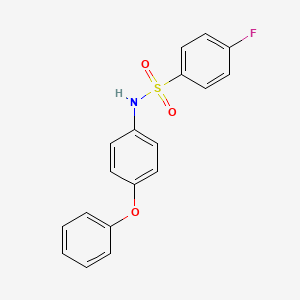![molecular formula C22H18ClN5OS2 B5597690 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step chemical processes, starting from basic precursors to the final heterocyclic structure. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized through a series of reactions, including cyclization and aminomethylation, leading to various derivatives with significant bioactivity (Bekircan, Ülker, & Menteşe, 2015). This process showcases the complex synthesis pathways that can be tailored to produce specific heterocyclic compounds with desired chemical properties.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including our compound of interest, is characterized by the presence of a triazole ring, a common feature in this class of chemicals. The crystal structure analysis and spectroscopic characterization (such as IR, 1H NMR, 13C NMR) provide insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation. Studies on similar compounds have revealed intricate details about their crystal structures and molecular conformations, shedding light on how structural variations can affect their chemical behavior (Purandara et al., 2019).
Chemical Reactions and Properties
Heterocyclic compounds, including the one , participate in various chemical reactions, contributing to their diverse chemical properties. The reactivity is often influenced by the presence of the triazole ring and the substituent groups attached to it. For instance, reactions involving the formation of Schiff bases, cyclization, and aminomethylation are common, leading to the creation of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).
Scientific Research Applications
Molecular-Level Understanding of Inhibition Efficiency
Compounds containing methylthiophenyl moiety, similar to the structure of interest, have been demonstrated to substantially inhibit the corrosion of zinc in acidic medium. The relationship between their molecular structures and inhibition efficiencies has been a subject of research, suggesting that the thiophenyl group's strategic positioning in molecules alters their activity. This has implications for the development of corrosion inhibitors with high efficiency, highlighting the chemical's potential applications in industrial and engineering contexts (Gece & Bilgiç, 2012).
Antimicrobial and Enzyme Inhibition Properties
Research has explored the use of similar triazole derivatives as starting compounds for synthesizing novel heterocyclic compounds. These compounds have demonstrated significant inhibition against lipase and α-glucosidase enzymes, suggesting potential applications in medicinal chemistry and pharmaceuticals for treating diseases associated with these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Anticancer Potential
A study on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, closely related to the compound , has shown significant cytotoxicity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. This research suggests that such compounds could have potential applications in cancer therapy, particularly in targeting and inhibiting the growth of cancer spheroids (Šermukšnytė et al., 2022).
Design and Synthesis for Antimicrobial Activity
Novel derivatives, including those similar in structure to the compound of interest, have been synthesized and shown to exhibit moderate to good antimicrobial activity against various bacterial strains. This highlights the potential use of such compounds in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant bacteria (Saeed & Mumtaz, 2017).
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5OS2/c1-15-11-12-30-19(15)13-24-25-20(29)14-31-22-27-26-21(16-7-9-17(23)10-8-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOUGNNIQPWTD-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5597621.png)
![N,6-dimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5597631.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-indazol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5597639.png)
![5-isopropyl-3-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5597643.png)
![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)
![ethyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5597666.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)



![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5597717.png)